3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole
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Overview
Description
3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with dichloro groups and a tetrahydrofuran moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-1H-1,2,4-triazole with tetrahydrofuran in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium hydroxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions include various substituted triazoles and their oxidized or reduced derivatives.
Scientific Research Applications
3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dichloro-1H-1,2,4-triazole: Lacks the tetrahydrofuran moiety but shares the triazole ring and dichloro substitution.
1-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Contains the tetrahydrofuran moiety but lacks the dichloro substitution.
Uniqueness: The presence of both the dichloro groups and the tetrahydrofuran moiety in 3,5-dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole imparts unique chemical and biological properties that are not observed in the similar compounds mentioned above. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3,5-dichloro-1-(oxolan-2-yl)-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQNPZBUICZSGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203150 |
Source
|
Record name | 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-17-0 |
Source
|
Record name | 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-1-(tetrahydro-2-furanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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